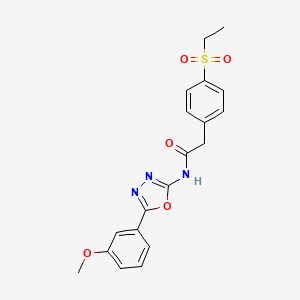
N-(3-nitrophenyl)-4-tosylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of nitrobenzoyl derivatives with various amines or amides. For instance, the synthesis of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide was achieved by reacting 3-nitrobenzoyl phosphoramidic dichloride with tert-butyl amine . This suggests that similar synthetic strategies could be employed for "N-(3-nitrophenyl)-4-tosylbutanamide", potentially involving the reaction of a suitable nitrophenyl precursor with an amine or amide containing a tosyl group.
Molecular Structure Analysis
The molecular structure of compounds with nitrophenyl groups has been characterized using techniques such as X-ray diffraction. For example, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide showed that the dihedral angle between the aromatic rings is significant, indicating that the rings are not coplanar . This information can be useful in predicting the molecular geometry of "this compound", which may also exhibit non-coplanarity due to the presence of bulky substituents such as the tosyl group.
Chemical Reactions Analysis
The reactivity of nitrophenyl-containing compounds can be influenced by the presence of electron-withdrawing nitro groups. For example, the nitrosation of drugs containing amine groups has been studied, with some drugs yielding N-nitroso derivatives . Although "this compound" was not specifically mentioned, it is reasonable to infer that the nitro group could affect its reactivity in similar nitrosation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenyl compounds are often characterized by spectroscopic methods. The compound 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was analyzed using FTIR, NMR, and X-ray diffraction, and its electronic properties were studied using various computational methods . These studies provide a foundation for understanding the properties of "this compound", which may exhibit similar spectroscopic features and electronic behavior due to the presence of the nitrophenyl moiety.
Aplicaciones Científicas De Investigación
Environmental and Analytical Chemistry
- Nitrophenols, including compounds related to N-(3-nitrophenyl)-4-tosylbutanamide, are significant atmospheric pollutants, originating from combustion processes, pesticide hydrolysis, and secondary atmospheric reactions. Their analysis in environmental matrices employs techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) (Harrison et al., 2005).
Advanced Oxidation Processes for Wastewater Treatment
- Advanced Oxidation Processes (AOPs) based on cavitation show promise in degrading organic contaminants, including nitrophenol compounds, in wastewater. These techniques, which combine hydrodynamic or acoustic cavitation with processes like the Fenton reaction, offer an effective approach for treating hard-to-degrade pollutants (Gągol et al., 2018).
Photocatalysis and Environmental Pollution Management
- Graphitic carbon nitride (g-C3N4)-based photocatalysts, modified through various strategies, including doping with elements, have been explored for the degradation of environmental pollutants. These photocatalysts present a viable approach for managing organic contaminants, including nitrophenol derivatives, leveraging solar energy for environmental remediation (Liu et al., 2020).
Nitrosamine Formation and Water Technology
- The review on nitrosamines and their formation mechanisms in water technology highlights the importance of understanding nitrosamine generation, including compounds like this compound, to mitigate their presence in drinking and wastewater. Strategies for removal and the need for further research on their formation pathways are emphasized (Nawrocki & Andrzejewski, 2011).
Nitrogen Management in Agriculture
- Strategies for reducing nitrate leaching in agricultural settings, such as optimized nitrogen application and adoption of cover crops, are crucial. These practices aim to minimize environmental impacts while maintaining soil health, which could indirectly relate to the management of nitrophenyl compounds in agricultural runoff (Dinnes et al., 2002).
Mecanismo De Acción
Target of Action
For instance, compounds containing a nitrophenyl group have been reported to inhibit kynurenine 3-monooxygenase (KMO)
Mode of Action
The nitrophenyl group may play a crucial role in these interactions .
Biochemical Pathways
For example, inhibitors of KMO, a potential target of N-(3-nitrophenyl)-4-tosylbutanamide, can affect the kynurenine pathway .
Pharmacokinetics
A related compound, 3,4-dimethoxy-n-(4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)thiazol-2-yl)benzenesulfonamide, has been studied for its pharmacokinetics .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(3-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-13-7-9-16(10-8-13)25(23,24)11-3-6-17(20)18-14-4-2-5-15(12-14)19(21)22/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDHCGSAMQKUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B3016069.png)
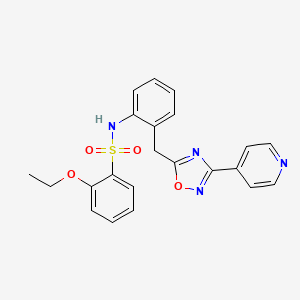
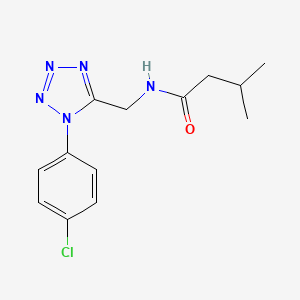
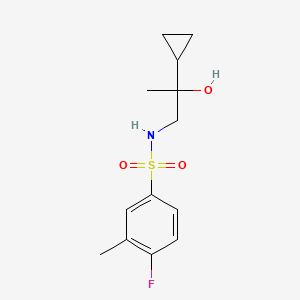
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3016076.png)
![4-Ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3016079.png)
![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3016080.png)
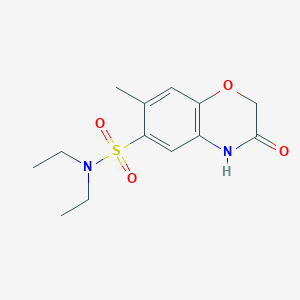
![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3016083.png)
![3-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide](/img/structure/B3016085.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B3016086.png)
![2-Fluoro-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B3016087.png)
![(Z)-3-allyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3016088.png)
